1-isopropyl-1H-indole
Overview
Description
1-Isopropyl-1H-indole is a type of indole derivative . Indole derivatives are known for their wide-ranging biological activity and are found in many important synthetic drug molecules . They are also found in proteins in the form of amino acids, such as tryptophan .
Synthesis Analysis
The synthesis of indoles has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The indole ring system represents one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds . The structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Scientific Research Applications
Synthesis and Functionalization of Indoles : Indoles, including 1-isopropyl-1H-indole, play a critical role in the synthesis of biologically active compounds. Palladium-catalyzed reactions are particularly significant for the functionalization of indoles, demonstrating their application in producing fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Chromatography and Auxins in Plant Tissues : Indole compounds, including derivatives of this compound, are studied for their chromatographic behavior and their role as auxins in plant tissues, influencing plant growth and development (Stowe & Thimann, 1954).
C-H Annulation for Indole Synthesis : The synthesis of indoles, through methods like C-H annulation, has evolved significantly. This approach is advantageous for creating various substituted indoles, highlighting the versatility of indoles in chemical synthesis (Wang, Sun, Fang, & Huang, 2013).
BN Isosteres of Indole : The concept of BN/CC isosterism expands the structural diversity of indole-based compounds, which is significant in biological systems and materials applications. This research underscores the chemical importance of indoles and their derivatives (Abbey & Liu, 2013).
Medical Applications and SARS-CoV-2 Research : Indole and its derivatives, such as this compound, have significant medical applications. They exhibit potential as anticancer agents and are being explored for anti-SARS CoV-2 therapy (Gobinath et al., 2021).
Isatins and Drug Synthesis : Isatins, closely related to indoles, are used in synthesizing various heterocyclic compounds and serve as raw materials for drug synthesis, highlighting the pharmaceutical significance of indole structures (Garden & Pinto, 2001).
Excited State Dynamics in Fluorescent Probes : The study of indoles under jet-cooled conditions aims to understand their excited state properties, useful in fluorescent probes for biological systems. This research indicates the applicability of indoles in bio-imaging and diagnostics (Demmer et al., 1990).
Safety and Hazards
Future Directions
There is still room for improvement in the field of indole synthesis . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . Therefore, future research could focus on developing new methodologies for the construction of this ever relevant heteroaromatic ring .
Properties
IUPAC Name |
1-propan-2-ylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFIJVJKRTZYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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